molecular formula C18H19N5O B2725080 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2320685-74-1

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Cat. No.: B2725080
CAS No.: 2320685-74-1
M. Wt: 321.384
InChI Key: LCQRZVCDEFBOOM-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a complex organic compound that features an indole ring, a pyrazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with 1-methylindole, the compound undergoes a Friedel-Crafts acylation to introduce the ethanone group at the 3-position.

    Azetidine Ring Formation: The ethanone derivative is then reacted with an azetidine precursor under conditions that promote ring closure, often involving a base such as sodium hydride.

    Pyrazine Coupling: Finally, the azetidine intermediate is coupled with a pyrazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-10-13(15-4-2-3-5-16(15)22)8-18(24)23-11-14(12-23)21-17-9-19-6-7-20-17/h2-7,9-10,14H,8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQRZVCDEFBOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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